molecular formula C7H14ClNO B13456321 rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride

rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B13456321
M. Wt: 163.64 g/mol
InChI Key: QJAAIXFWMXMBMY-IXUZKAFRSA-N
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Description

rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride: is a bicyclic amine compound with a unique structure that includes a seven-membered ring with an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the amine group: The amine group can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Methylation: The amine group is then methylated using methyl iodide or a similar methylating agent.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form a nitroso or nitro compound.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

Medicine:

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in the design of novel pharmaceuticals.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the target’s role in biological pathways.

Comparison with Similar Compounds

  • rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol hydrochloride
  • rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride
  • rac-(1R,2S,4R,5R)-5-methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride

Comparison:

  • Structural Differences: While these compounds share a bicyclic structure, they differ in the functional groups attached to the bicyclic system. For example, rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol hydrochloride has an amino and hydroxyl group, whereas rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride has a methylated amine group.
  • Reactivity: The presence of different functional groups affects the reactivity and types of reactions these compounds can undergo. For instance, the hydroxyl group in rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol hydrochloride allows for additional hydrogen bonding and reactivity compared to the methylated amine group.
  • Applications: The unique functional groups also influence the applications of these compounds. The methylated amine group in this compound may make it more suitable for certain catalytic or pharmaceutical applications compared to its analogs.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1S,2R,4R)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-8-6-4-5-2-3-7(6)9-5;/h5-8H,2-4H2,1H3;1H/t5-,6-,7+;/m1./s1

InChI Key

QJAAIXFWMXMBMY-IXUZKAFRSA-N

Isomeric SMILES

CN[C@@H]1C[C@H]2CC[C@@H]1O2.Cl

Canonical SMILES

CNC1CC2CCC1O2.Cl

Origin of Product

United States

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